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Compound of Interest

Compound Name: 2-(2-Phenylethoxy)benzoic acid

Cat. No.: B183814 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a structured framework for the spectral characterization of 2-
(2-Phenylethoxy)benzoic acid. While a comprehensive search of publicly available scientific

databases did not yield specific experimental spectral data (NMR, IR, Mass Spectrometry) for

this compound, this document outlines the expected data presentation, detailed experimental

protocols, and a general workflow for such an analysis.

Important Note on Chemical Identity: It is crucial to distinguish 2-(2-Phenylethoxy)benzoic
acid (CAS: 883546-53-0) from the similarly named compound 2-(2-Phenylethyl)benzoic acid.

The former contains an ether linkage, significantly influencing its chemical properties and

spectral characteristics, while the latter has a simple ethyl bridge. This guide is focused

exclusively on the "ethoxy" derivative.

Chemical Structure and Properties
IUPAC Name: 2-(2-Phenylethoxy)benzoic acid

Molecular Formula: C₁₅H₁₄O₃

Molecular Weight: 242.27 g/mol

CAS Number: 883546-53-0
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Spectral Data Summary
The following tables are formatted to present the anticipated spectral data for 2-(2-
Phenylethoxy)benzoic acid. These tables are currently empty due to the unavailability of

public data and are intended as a template for researchers who acquire this information.

Table 1: ¹H NMR Data
Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

Data not

available

Table 2: ¹³C NMR Data
Chemical Shift (δ) ppm Assignment

Data not available

Table 3: IR Spectroscopy Data
Wavenumber (cm⁻¹) Intensity

Functional Group
Assignment

Data not available

Table 4: Mass Spectrometry Data
m/z Relative Intensity (%) Ion Assignment

Data not available

Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectral data

outlined above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 2-(2-Phenylethoxy)benzoic acid in

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:

Tune and shim the spectrometer for the specific probe and solvent.

Acquire a one-dimensional ¹H NMR spectrum.

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation

delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good

signal-to-noise ratio.

¹³C NMR Acquisition:

Switch the spectrometer to the ¹³C nucleus frequency.

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45 degrees, relaxation

delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower

natural abundance of ¹³C.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and integration of the signals.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
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Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid 2-(2-Phenylethoxy)benzoic acid sample directly onto

the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Data Acquisition:

Record a background spectrum of the empty ATR crystal.

Record the sample spectrum. The spectrometer will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an

accumulation of 16-32 scans.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups expected in the molecule (e.g., O-H stretch of the carboxylic acid, C=O stretch of the

carbonyl, C-O stretches of the ether and carboxylic acid, and aromatic C-H and C=C

stretches).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., Gas

Chromatography - GC/MS or Liquid Chromatography - LC/MS).

Procedure:

Sample Introduction:
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For GC/MS, dissolve the sample in a volatile organic solvent and inject it into the GC. The

compound will be vaporized and separated on the GC column before entering the mass

spectrometer.

For LC/MS, dissolve the sample in a suitable mobile phase and inject it into the LC

system. The compound will be separated on the LC column before entering the mass

spectrometer.

Direct infusion into the mass spectrometer is also possible.

Ionization: Utilize a suitable ionization technique. Electrospray ionization (ESI) is common for

LC/MS, while electron ionization (EI) is standard for GC/MS.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion at a specific m/z.

Data Analysis: The resulting mass spectrum will show the molecular ion peak (M⁺ or [M+H]⁺

or [M-H]⁻) and various fragment ion peaks. The molecular ion peak confirms the molecular

weight, and the fragmentation pattern provides structural information.

Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the spectral analysis of a chemical

compound like 2-(2-Phenylethoxy)benzoic acid.
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Caption: Workflow for Spectral Analysis of a Chemical Compound.

To cite this document: BenchChem. [Technical Guide: Spectral Analysis of 2-(2-
Phenylethoxy)benzoic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b183814#spectral-data-nmr-ir-mass-spec-of-2-2-
phenylethoxy-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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